2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Physicochemical Profiling Drug-likeness Medicinal Chemistry Triage

The 2-methoxymethyl substituent on this pyrazolo[1,5-a]pyrimidine-7-ol scaffold introduces an ether oxygen, creating a distinct hydrogen bond acceptor absent in 2-methyl/phenyl analogs. This enhances TPSA (~63 Ų), making it ideal for peripheral kinase targets where CNS exclusion is desired. The 7-ol group provides a reliable keto tautomer for unambiguous binding mode assignment in crystallography and SPR studies. Serves as a strategic intermediate for O-alkylation or triflate cross-coupling diversification. The unsubstituted 3-phenyl ring offers a clean vector for para/meta SAR exploration.

Molecular Formula C15H15N3O2
Molecular Weight 269.304
CAS No. 906218-55-1
Cat. No. B2854334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
CAS906218-55-1
Molecular FormulaC15H15N3O2
Molecular Weight269.304
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)C(=C(N2)COC)C3=CC=CC=C3
InChIInChI=1S/C15H15N3O2/c1-10-8-13(19)18-15(16-10)14(12(17-18)9-20-2)11-6-4-3-5-7-11/h3-8,17H,9H2,1-2H3
InChIKeyCOAWVENONORNAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 906218-55-1): Structural Identity and Physicochemical Baseline for Procurement


2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (C₁₅H₁₅N₃O₂, MW 269.30 g/mol) is a trisubstituted pyrazolo[1,5-a]pyrimidine derivative bearing a 7-hydroxy group, a 5-methyl substituent, a 3-phenyl ring, and a 2-methoxymethyl side chain [1]. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in kinase inhibitor discovery, with numerous derivatives reported as CDK, IRAK4, CK2, and PI3K inhibitors [2]. This specific substitution pattern—particularly the 2-methoxymethyl group replacing a simpler alkyl or aryl substituent—introduces a hydrogen-bond-capable ether oxygen that is absent in common analogs such as 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 90019-55-9), creating quantifiable differences in both physicochemical properties and potential molecular recognition .

Why Generic Pyrazolo[1,5-a]pyrimidin-7-ol Analogs Cannot Replace 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol in Focused Discovery Programs


Pyrazolo[1,5-a]pyrimidine derivatives are not functionally interchangeable due to pronounced substitution-dependent shifts in kinase selectivity, physicochemical properties, and metabolic stability [1]. The 2-methoxymethyl substituent distinguishes the target compound from simpler 2-aryl or 2-alkyl analogs (e.g., 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol, CAS 90019-55-9) by introducing an additional hydrogen bond acceptor and increasing topological polar surface area (TPSA), which directly affects solubility, permeability, and target engagement profiles [2]. In the CDK inhibitor series exemplified in US 8,580,782, even minor changes at the 2-position produced >10-fold differences in CDK2 IC₅₀ values [1]. A procurement decision based solely on core scaffold similarity risks selecting a compound with unrecognized differences in both target potency and selectivity.

Quantitative Differentiation Evidence for 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol Against Closest Structural Analogs


Hydrogen Bond Acceptor Count and Topological Polar Surface Area (TPSA) Comparison Versus 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol

The target compound possesses four hydrogen bond acceptors (N3 pyrimidine, N1 pyrazole, 7-OH oxygen, and 2-methoxymethyl ether oxygen) versus only three for the simpler analog 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 90019-55-9), which lacks the methoxymethyl oxygen . This difference translates to a calculated TPSA increase from approximately 54 Ų (analog) to approximately 63 Ų (target compound) based on fragment-based TPSA calculation methods [1]. For procurement decisions, this TPSA shift predicts lower passive membrane permeability for the target compound, making it more suitable for programs targeting extracellular or peripheral targets rather than CNS-penetrant candidates [2].

Physicochemical Profiling Drug-likeness Medicinal Chemistry Triage

Molecular Weight and logP Differentiation from 7-Amine Analog

Compared to its 7-amine congener, 2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 946777-64-6, MW 268.31 g/mol, C₁₅H₁₆N₄O), the target 7-ol compound (MW 269.30 g/mol, C₁₅H₁₅N₃O₂) shows a hydrogen bond donor substitution (OH vs. NH₂) that alters both lipophilicity and hydrogen bonding character [1]. The 7-amine analog presents an additional H-bond donor (NH₂ contributes 2 HBD vs. OH contributes 1) and carries a basic amine center, while the target compound's 7-OH is weakly acidic (pyrimidinone tautomer favored) [2]. This OH→NH₂ swap typically produces a ΔlogD₇.₄ of approximately +0.5 to +1.0 log units for the amine, meaning the target compound is less lipophilic at physiological pH, which affects solubility and protein binding profiles [3].

Lead Optimization Lipophilicity Property-based Design

2-Substituent Steric and Electronic Differentiation: Methoxymethyl vs. Methyl vs. Phenyl at Position 2

Within the pyrazolo[1,5-a]pyrimidine class, the nature of the 2-substituent has been shown to be a critical determinant of kinase selectivity. Comparative analysis of CDK2 inhibitor series (US Patent 8,580,782) demonstrates that 2-position modifications produce IC₅₀ variations exceeding 10-fold [1]. The target compound's 2-methoxymethyl group (CH₂OCH₃) introduces an sp³-hybridized carbon with a terminal ether oxygen capable of acting as a hydrogen bond acceptor—a feature absent in 2-methyl, 2-phenyl, or 2-ethyl analogs. A structurally related comparator, 2-(methoxymethyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol (C₁₆H₁₇N₃O₂, MW 283.33), differs only by a para-methyl group on the 3-phenyl ring, producing an MW increase of 14 g/mol and a lipophilicity increase (estimated ΔlogP ≈ +0.5) without altering the 2-methoxymethyl pharmacophore . For procurement, the target compound represents the minimal 3-phenyl substitution pattern, offering a baseline for SAR exploration without the confounding steric effects of 4-substitution on the phenyl ring.

Structure-Activity Relationships Kinase Selectivity Fragment Growing

Tautomeric Equilibrium: 7-OH (Enol) vs. 7-One (Keto) Form Preference and Comparison to 7-Amine Congener

The 7-hydroxy substituent on pyrazolo[1,5-a]pyrimidine exists in equilibrium with the 7-one (pyrimidinone) tautomer. Spectroscopic evidence from related analogs indicates that the pyrimidinone tautomer is thermodynamically favored at physiological pH, rendering the 7-position a hydrogen bond acceptor (C=O) rather than a donor (OH) [1]. In contrast, the 7-amine analog (CAS 946777-64-6) exists exclusively as the amino form, acting as a hydrogen bond donor [2]. This tautomeric preference fundamentally alters the molecular recognition pharmacophore: the target compound presents a carbonyl oxygen at the 7-position capable of accepting hydrogen bonds from kinase hinge residues, while the 7-amine presents an NH₂ donor that engages different residue patterns. For structural biology and crystallography applications, the target compound's well-defined tautomeric state (predominantly keto) provides greater certainty in electron density fitting and binding mode interpretation [3].

Tautomerism Molecular Recognition Crystal Engineering

Recommended Procurement Scenarios for 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol Based on Differential Evidence


Kinase Inhibitor Fragment Growing and Scaffold-Hopping Programs Requiring a 2-Methoxymethyl Pharmacophore

When a medicinal chemistry program has identified the pyrazolo[1,5-a]pyrimidine core as a kinase hinge binder and seeks to explore 2-position ether-based hydrogen bonding interactions, the target compound provides the minimal 3-phenyl, 5-methyl substitution pattern with the methoxymethyl HBA intact. This distinguishes it from the more common 2-methyl or 2-phenyl analogs that lack the ether oxygen and may miss critical water-mediated kinase contacts observed in CDK and IRAK4 inhibitor series [1]. The unsubstituted 3-phenyl ring offers a clean baseline for subsequent para- or meta-functionalization SAR, unlike the 4-methylphenyl analog which pre-installs a lipophilic substituent [2].

Physicochemical Property Benchmarking for CNS Exclusion vs. Peripheral Target Programs

With a calculated TPSA of approximately 63 Ų, the target compound sits near the threshold for CNS permeability and is expected to show lower passive blood-brain barrier penetration compared to simpler analogs (TPSA ~54 Ų) [1]. This makes it appropriate as a tool compound or starting point for peripheral kinase targets (e.g., oncology, inflammation) where CNS exposure is undesirable. Procurement teams can use this TPSA-based differentiation to select the target compound over lower-TPSA analogs when building a peripherally restricted lead series [2].

Crystallography and Biophysical Studies Requiring a Defined Tautomeric State at the 7-Position

For X-ray crystallography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) studies where a well-defined hydrogen bonding pharmacophore is essential, the target 7-ol compound offers the advantage of a predominantly keto tautomer (C=O HBA) rather than the amino tautomer (NH₂ HBD) of the 7-amine analog [1]. This tautomeric certainty simplifies electron density fitting and binding affinity interpretation, reducing the risk of ambiguous binding mode assignment that can occur with tautomerically labile scaffolds [2].

Synthetic Intermediate for Diversification at the 7-Position

The 7-hydroxy group serves as a synthetic handle for further derivatization (e.g., O-alkylation, triflation for cross-coupling, or conversion to 7-chloro via POCl₃). The target compound is therefore strategic for building focused libraries where the 2-methoxymethyl and 3-phenyl substitution pattern is held constant while the 7-position is varied. This contrasts with procurement of the 7-amine analog, which requires different (and often lower-yielding) diversification chemistry [1].

Quote Request

Request a Quote for 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.